2-Amino-3-(furan-3-yl)propanoic acid

Vue d'ensemble

Description

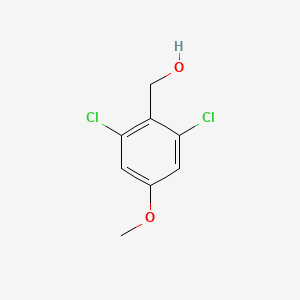

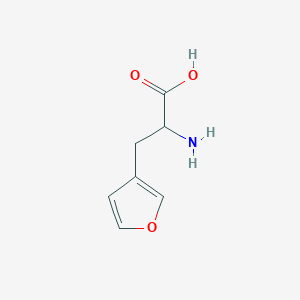

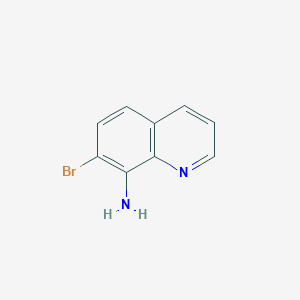

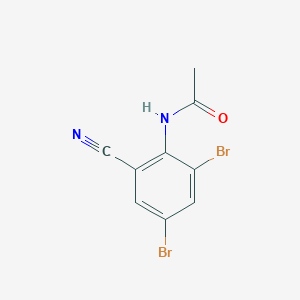

“2-Amino-3-(furan-3-yl)propanoic acid” is a versatile chemical compound with immense potential for scientific research. Its unique structure allows for various applications, including drug development, catalysis, and material synthesis. It is an alanine derivative .

Synthesis Analysis

Racemic 2-amino-3-(heteroaryl)propanoic acids, mostly with a furan or thiophene nucleus as a heteroaryl group, were synthesized in 48—94% yield by the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2h . Traditional N-formylation of the prepared 3-(heteroaryl)alanine with a mixture of formic acid and acetic anhydride afforded 2-(formylamino)-3-(heteroaryl)propanoic acids in 51—95% yield .Molecular Structure Analysis

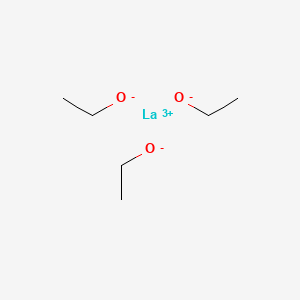

The molecular weight of “2-Amino-3-(furan-3-yl)propanoic acid” is 155.15 . The IUPAC name is 3-(2-furyl)alanine . The InChI code is 1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10) .Chemical Reactions Analysis

The further oligomerization proceeds through the addition of 1a or its hydrated derivatives and, thus, the formation of ether or ester bonds, in some cases along with the side processes of decarboxylation . The latter also can proceed during ESI in the ion source .Physical And Chemical Properties Analysis

The physical form of “2-Amino-3-(furan-3-yl)propanoic acid” is a powder . It has a melting point of 256-257 . It is stored at room temperature .Applications De Recherche Scientifique

Formation and Cytotoxicity Studies

- Formation and Identification in Caco-2 Cells: A study by Zeng et al. (2019) explored the formation of hydroxymethylfurfural-glycine adducts and their cytotoxicity in Caco-2 cells. These adducts, including variants like 2beta-amino-3alpha-hydroxy-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid, showed lower cytotoxicities compared to hydroxymethylfurfural, suggesting potential for safer biochemical applications. The high metabolism rate of these compounds in Caco-2 cells was also noted, indicating their rapid degradation and potential for further research in biomedical applications (Zeng et al., 2019).

Antimicrobial Properties

- Antimicrobial Activity of Derivatives: Kalyaev et al. (2022) synthesized 3-aryl-3-(furan-2-yl)propanoic acid derivatives, demonstrating good antimicrobial activity against yeast-like fungi and certain bacteria. This research provides insights into the potential use of 2-Amino-3-(furan-3-yl)propanoic acid derivatives in developing new antimicrobial agents (Kalyaev et al., 2022).

Chemical Synthesis and Applications

- Biocatalyzed Synthesis of Esters: Vidya and Chadha (2010) conducted a study comparing esterification of 3-(furan-2-yl)propanoic acid in ionic liquids and hexane. This research has implications for the biocatalyzed synthesis of esters, highlighting the potential of 2-Amino-3-(furan-3-yl)propanoic acid in industrial applications, especially in green chemistry (Vidya & Chadha, 2010).

Corrosion Inhibition

- Green Corrosion Inhibitors: A study by Guimarães et al. (2020) evaluated nitrogenated derivatives of furfural, including 2-(furan-2-yl)-1,3-oxazinane, as corrosion inhibitors. These compounds showed high inhibition efficiency for mild steel in acidic environments, suggesting the potential of 2-Amino-3-(furan-3-yl)propanoic acid derivatives in corrosion inhibition applications (Guimarães et al., 2020).

Biomedical Research

- Novel Synthesis for Anti-Inflammatory Properties: Reddy et al. (2010) explored the synthesis of 2-(2-(3-hydroxy-5-oxo-4-phenylthiophen-2(5H)-ylidene)-2-phenylacetamido)propanoic acid analogues, showing promising anti-inflammatory activity. This research opens avenues for using 2-Amino-3-(furan-3-yl)propanoic acid and its derivatives in the development of new anti-inflammatory drugs (Reddy, T. R. Reddy, & Raju, 2010).

Environmental Applications

- Eco-Friendly Corrosion Inhibition: Srivastava et al. (2017) synthesized amino acid-based imidazolium zwitterions from 2-Amino-3-(furan-3-yl)propanoic acid for use as corrosion inhibitors. Their research highlights the potential of these compounds in environmentally friendly corrosion inhibition, contributing to sustainable industrial practices (Srivastava et al., 2017).

Photophysical Research

- Photophysical Properties in Solvents: Kumari et al. (2017) investigated the effect of solvent polarity on the photophysical properties of furan-2-yl compounds, including 2-Amino-3-(furan-3-yl)propanoic acid derivatives. This research is crucial for understanding the behavior of these compounds in various solvents, which can be applied in photochemistry and material science (Kumari, Varghese, George, & Sudhakar, 2017).

Safety And Hazards

The safety information suggests to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed and personnel should be evacuated to safe areas .

Propriétés

IUPAC Name |

2-amino-3-(furan-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFNLUPTKPOREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564172 | |

| Record name | 3-Furan-3-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(furan-3-yl)propanoic acid | |

CAS RN |

3685-52-7 | |

| Record name | 3-Furan-3-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2',3':4,5]thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene](/img/structure/B1602061.png)

![(trans,trans)-4-Pentylphenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B1602062.png)